Oxantel

描述

OXANTEL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

oxyphenyl analog of pyrantel; RN given refers to (E)-isomer; synonym CP-14,445-16 refers to oxantel pamoate

See also: Oxantel Pamoate (active moiety of).

属性

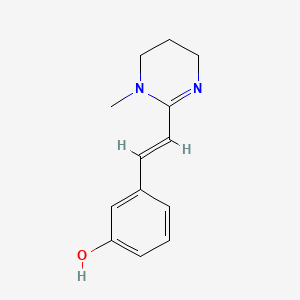

IUPAC Name |

3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYKTHBAWRESFI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016597 | |

| Record name | Oxantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36531-26-7 | |

| Record name | Oxantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94AJJ30D9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Oxantel Pamoate

Introduction

Oxantel pamoate is a tetrahydropyrimidine anthelmintic agent, first developed in the 1970s.[1][2] It is a structural analogue of pyrantel, specifically the m-oxyphenol analogue.[1][2] While structurally similar to the broad-spectrum anthelmintic pyrantel, oxantel pamoate exhibits a narrow spectrum of activity, demonstrating potent and selective efficacy against the whipworm, Trichuris trichiura, and its murine model, Trichuris muris.[2][3] This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying molecular and physiological processes.

Core Mechanism of Action: Neuromuscular Blockade via Nicotinic Acetylcholine Receptor Agonism

The primary mechanism of action for oxantel pamoate is its function as a potent cholinergic agonist.[1][4][5] It selectively targets nicotinic acetylcholine receptors (nAChRs) located on the neuromuscular junctions of susceptible nematodes.[4][6]

The key steps in its mechanism are:

-

Binding and Activation: Following oral administration, oxantel pamoate acts locally within the gastrointestinal tract.[6][7] It binds to and activates a specific subtype of nAChR on the parasite's muscle cells.[1][6]

-

Depolarization and Spastic Paralysis: This activation leads to a persistent depolarization of the muscle cell membrane, causing an excitatory blockage.[6] This sustained stimulation results in irreversible muscle contraction and spastic paralysis of the worm.[5][6][7]

-

Expulsion: The paralyzed nematodes are unable to maintain their position within the host's gut and are subsequently expelled by normal peristaltic activity.[6][7]

The pamoate salt form of oxantel is crucial to its efficacy, as it limits the drug's absorption from the gastrointestinal tract, thereby increasing its local concentration where the parasites reside.[2]

Molecular Specificity: The O-AChR Subtype

The narrow-spectrum efficacy of oxantel is attributed to its high potency at a novel nAChR subtype specific to Clade I nematodes, such as Trichuris.[2][5] Research has identified a homolog of the ACR-16 subunit in Trichuris suis and Trichuris muris that forms a functional homomeric channel.[2][8] This receptor, termed the O-AChR subtype, is highly sensitive to oxantel.[2][8]

Electrophysiological studies on the T. suis ACR-16-like receptor (Tsu-ACR-16-like) revealed that oxantel acts as a full agonist, with potency similar to acetylcholine itself.[2] In contrast, pyrantel is only a moderate agonist at this receptor, and other classic nicotinic agonists elicit only minor responses.[2] This unique pharmacology of the whipworm nAChR explains why oxantel is a potent trichuricide, while the structurally similar pyrantel is ineffective against this parasite.[2]

While highly selective for the parasite's receptor, oxantel has been shown to have some binding affinity for human and rat α7 nAChRs, which may account for some of the mild and transient gastrointestinal side effects observed in clinical studies.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and receptor affinity of oxantel pamoate.

Table 1: In Vitro Activity of Oxantel Pamoate

| Target Organism/Receptor | Parameter | Value | Reference |

|---|---|---|---|

| Trichuris muris (L4 larvae) | IC₅₀ (72h) | 2.35 µg/mL (3.9 µM) | [6] |

| Necator americanus (adult) | IC₅₀ | 11.80 µg/ml | [3] |

| Human α7 nAChR | IC₅₀ | 3.48 µM | [6] |

| Rat α7 nAChR | IC₅₀ | 33.0 µM |[6] |

Table 2: In Vivo Efficacy of Oxantel Pamoate against T. muris in Mice

| Dose (mg/kg) | Worm Burden Reduction (WBR) | Worm Expulsion Rate (WER) | Reference |

|---|---|---|---|

| 10 | 92.5% | 88.4% | [9][10] |

| 5 | 81.1% | 78.2% | [11] |

| 2.5 | 13.5% | 24.3% | [11] |

| ED₅₀ | 4.7 mg/kg | |[3][12] |

Table 3: Combination Chemotherapy Interaction with Oxantel Pamoate against T. muris in Vivo

| Combination Drug | Interaction Type | Combination Index (CI) | Reference |

|---|---|---|---|

| Mebendazole | Highly Synergistic | 0.15 | [12] |

| Levamisole | Antagonistic | 1.27 | [12] |

| Ivermectin | Antagonistic | 1.27 | [12] |

| Albendazole | Antagonistic | 1.90 | [12] |

| Pyrantel Pamoate (in vitro) | Antagonistic | 2.53 |[12] |

Experimental Protocols

1. In Vitro Viability Assay (Trichuris muris)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of oxantel pamoate on nematode motility.

-

Methodology:

-

Trichuris muris worms are collected from the cecum and colon of infected mice.

-

Worms are placed in 96-well plates (one worm per well) containing RPMI 1640 medium supplemented with penicillin and streptomycin.

-

A stock solution of oxantel pamoate is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the oxantel pamoate solution are added to the wells to achieve a range of final concentrations (e.g., 0.15–600 µg/ml). Control wells contain medium with the highest concentration of DMSO used (e.g., 1% v/v).[3]

-

The plate is incubated at 37°C in a 5% CO₂ atmosphere for 72 hours.[3]

-

Worm viability is evaluated at 24, 48, and 72-hour intervals by observing motility under a microscope. Motility is scored on a scale from 3 (normal, 100% motility) to 0 (dead).[3]

-

The IC₅₀ value, the concentration that reduces the mean worm motility by 50% at the 72-hour time point, is calculated using software like CompuSyn.[11]

-

2. In Vivo Efficacy Study (T. muris in Mice)

-

Objective: To determine the half-maximal effective dose (ED₅₀) of oxantel pamoate in reducing worm burden in an infected host.

-

Methodology:

-

Mice (e.g., female C57BL/10) are infected with embryonated T. muris eggs.

-

Forty days post-infection, the presence of eggs in the stool is confirmed.[3]

-

Infected mice are randomly assigned to treatment and control groups (n=4 per group).

-

Treatment groups receive a single oral dose of oxantel pamoate at various concentrations (e.g., 1, 2.5, 5, 10 mg/kg). The control group receives the vehicle only.[3]

-

For 72 hours post-treatment, stools are collected, and any expelled worms are counted to determine the worm expulsion rate (WER).[3]

-

Seven days post-treatment, the mice are euthanized, and their intestinal tracts are dissected to collect and count the remaining worms.[3]

-

The worm burden reduction (WBR) is calculated by comparing the mean number of worms in the treated groups to the control group. The ED₅₀ is then calculated from the dose-response data.

-

3. Electrophysiology Assay using Xenopus laevis Oocytes

-

Objective: To characterize the pharmacological properties of the target nAChR and the effect of oxantel as an agonist.

-

Methodology:

-

The coding sequence for the nAChR subunit of interest (e.g., Tsu-ACR-16-like) is cloned from Trichuris cDNA.

-

The cRNA is synthesized in vitro and co-injected with cRNA for an ancillary protein like RIC-3 (if necessary for receptor expression) into Xenopus laevis oocytes.[2]

-

The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

-

Two-electrode voltage-clamp electrophysiology is used to measure ion currents across the oocyte membrane in response to the application of various compounds.[2][13]

-

Oocytes are perfused with a baseline buffer, and then various concentrations of acetylcholine, oxantel, pyrantel, and other nicotinic agonists are applied.[2]

-

The resulting inward currents are recorded. Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Iₘₐₓ) of each compound on the specific receptor subtype.[8]

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Oxantel Pamoate Monotherapy and Combination Chemotherapy against Trichuris muris and Hookworms: Revival of an Old Drug | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. toku-e.com [toku-e.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical and Clinical Characteristics of the Trichuricidal Drug Oxantel Pamoate and Clinical Development Plans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical and Clinical Characteristics of the Trichuricidal Drug Oxantel Pamoate and Clinical Development Plans: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Characterization of the Oxantel-Sensitive Acetylcholine Receptor from Trichuris muris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Activity of oxantel pamoate monotherapy and combination chemotherapy against Trichuris muris and hookworms: revival of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Revival of a Forgotten Drug: A Technical Guide to the Discovery and Anthelmintic Action of Oxantel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxantel, a tetrahydropyrimidine derivative first synthesized in the early 1970s, is experiencing a resurgence of interest as a potent anthelmintic, particularly against the whipworm, Trichuris trichiura. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of Oxantel. It details the experimental protocols used to evaluate its efficacy and elucidates its unique mode of action on a novel nicotinic acetylcholine receptor subtype in nematodes. Quantitative data from key preclinical and clinical studies are presented in tabular format for clear comparison, and critical experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and potentially further develop this promising narrow-spectrum anthelmintic.

Introduction: A Renewed Focus on a Classic Anthelmintic

First developed by Pfizer in the early 1970s, Oxantel is a meta-oxyphenol analog of pyrantel.[1][2] Initially marketed for veterinary use, it was recognized for its high efficacy against Trichuris species.[1][2] For decades, the focus of large-scale soil-transmitted helminth (STH) control programs has been on broad-spectrum benzimidazoles like albendazole and mebendazole. However, these drugs exhibit limited efficacy against T. trichiura, a major cause of morbidity in infected populations.[3][4] This has led to a renewed interest in Oxantel as a potential solution to this therapeutic gap.[1]

This guide will delve into the historical context of Oxantel's development, its chemical properties, and the pharmacological studies that have defined its anthelmintic profile.

Physicochemical Properties of Oxantel

Oxantel is a tetrahydropyrimidine derivative.[5] It is typically administered as the pamoate salt, which has low aqueous solubility, contributing to its poor absorption from the gastrointestinal tract and high local availability to combat intestinal worms.[5][6]

| Property | Value |

| IUPAC Name | 3-[(E)-2-(1-Methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol[7] |

| Chemical Formula | C13H16N2O[7] |

| Molar Mass | 216.284 g/mol [7] |

| CAS Number | 36531-26-7[7] |

Mechanism of Action: A Cholinergic Agonist with High Specificity

Oxantel functions as a cholinergic agonist, leading to the spastic paralysis of susceptible nematodes and their subsequent expulsion from the host's gastrointestinal tract.[6][8] Its mechanism is significantly more potent against gastrointestinal parasites than acetylcholine, depolarizing their neurons approximately 100 times more effectively.[7]

The specificity of Oxantel for whipworms is attributed to its high affinity for a novel, homomeric nicotinic acetylcholine receptor (nAChR) subtype, designated the O-AChR.[8][9] This receptor is formed by ACR-16-like subunits in Trichuris species.[8][9] Electrophysiological studies on the T. suis ACR-16-like receptor (Tsu-ACR-16-like) expressed in Xenopus oocytes have demonstrated that Oxantel acts as a full agonist, whereas pyrantel is only a moderate agonist.[8][9]

Figure 1: Signaling pathway of Oxantel's anthelmintic action.

Preclinical Efficacy

The potent trichuricidal activity of Oxantel has been extensively demonstrated in preclinical studies, primarily using the Trichuris muris model in mice.

In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of Oxantel pamoate against T. muris in mice.

| Dosage (mg/kg) | Worm Burden Reduction (WBR) (%) | Worm Expulsion Rate (WER) (%) | Reference |

| 10 | 92.5 - 93 | 88 - 88.4 | [2][6] |

| 5 | 81.1 | 78.2 | [2] |

| 2.5 | 13.5 | 24.3 | [2] |

| 1 | 0 | 1.5 | [2] |

ED50: The 50% effective dose (ED50) for Oxantel pamoate against T. muris in mice has been calculated to be approximately 4.0 - 4.7 mg/kg.[2][6]

In Vitro Efficacy Data

In vitro studies have further confirmed the direct action of Oxantel on Trichuris larvae.

| Parameter | Value | Organism | Reference |

| IC50 | 2.35 µg/mL (3.9 µM) | T. muris L4 larvae (72h incubation) | [6] |

| EC50 (on Tsu-ACR-16-like receptor) | 9.49 ± 1.13 µM | T. suis | [8][9] |

Clinical Efficacy in Humans

Clinical trials have validated the preclinical findings, demonstrating Oxantel's efficacy and safety in human populations infected with T. trichiura.

Monotherapy and Combination Therapy

A significant randomized, double-blind trial in school-aged children on Pemba Island, Tanzania, compared the efficacy of Oxantel pamoate alone and in combination with albendazole against standard treatments.[3][4]

| Treatment Group | Dosage | Cure Rate (%) for T. trichiura | Egg Reduction Rate (%) for T. trichiura | Reference |

| Oxantel pamoate-albendazole | 20 mg/kg Oxantel + 400 mg Albendazole | 31.2 | 96.0 | [3][4] |

| Oxantel pamoate | 20 mg/kg | 26.3 | - | [3][4] |

| Mebendazole | 500 mg | 11.8 | 75.0 | [3][4] |

| Albendazole | 400 mg | 2.6 | 45.0 | [3][4] |

Earlier studies also reported high cure rates with single doses of Oxantel for light to moderate T. trichiura infections.[10]

| Dosage (mg/kg) | Cure Rate (%) | Reference |

| 10 | 77 | [10] |

| 15 | 92 | [10] |

| 20 | 100 | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of Oxantel.

Chemical Synthesis of Oxantel

While the precise industrial synthesis of Oxantel is proprietary, a plausible synthetic route can be inferred from its chemical structure as a vinyl-substituted tetrahydropyrimidine, likely involving a Wittig reaction or a related olefination strategy.

Figure 2: Conceptual workflow for the synthesis of Oxantel.

A general approach would involve the condensation of a suitable tetrahydropyrimidine precursor with 3-hydroxybenzaldehyde. For instance, the ylide derived from a phosphonium salt of a 2-methyltetrahydropyrimidine could be reacted with 3-hydroxybenzaldehyde in a Wittig reaction to form the desired vinyl linkage.

In Vivo Anthelmintic Efficacy Testing in Mice

The following protocol is a generalized representation of the in vivo efficacy studies conducted with Oxantel.

References

- 1. researchgate.net [researchgate.net]

- 2. NZ243613A - Tablet comprising praziquantel, pyrantel pamoate and oxantel pamoate in synergistic proportions for treatment of nematode infestations - Google Patents [patents.google.com]

- 3. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. redalyc.org [redalyc.org]

- 6. Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

Oxantel's Primary Molecular Targets in Nematodes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxantel, a tetrahydropyrimidine anthelmintic, exerts its primary effect on parasitic nematodes by targeting a specific subclass of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the molecular targets of Oxantel, detailing the discovery of a novel, highly sensitive receptor subtype in certain nematode species. It includes a synthesis of available quantitative data, a description of key experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals involved in anthelmintic drug discovery and development.

Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary molecular targets of Oxantel in nematodes are neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for neurotransmission.[1][2][3][4] Activation of these receptors by cholinergic agonists like Oxantel leads to an influx of cations, causing depolarization of muscle cells.[1][5] This sustained depolarization results in spastic paralysis of the worm, leading to its expulsion from the host's gastrointestinal tract.[1][6][7]

While nAChRs are the general target, research has revealed that Oxantel exhibits selectivity for specific subtypes of these receptors, which varies across different nematode species.

The O-type Acetylcholine Receptor (O-AChR): A Novel and Highly Sensitive Target

Recent groundbreaking research has identified a novel nAChR subtype in whipworms (Trichuris spp.) that is exceptionally sensitive to Oxantel.[7][8][9] This receptor has been designated the O-type acetylcholine receptor (O-AChR) due to its preferential activation by Oxantel.[7][9]

The O-AChR is a homomeric receptor, meaning it is composed of five identical subunits.[7][8] These subunits are encoded by a gene identified as an ACR-16-like homolog.[7][8][9] This discovery has been pivotal in understanding the remarkable efficacy of Oxantel against Trichuris infections, a parasite notoriously difficult to treat with other broad-spectrum anthelmintics.[7][9]

N-subtype Acetylcholine Receptor (N-AChR) in Ascaris suum

In the roundworm Ascaris suum, Oxantel has been shown to preferentially act on the N-subtype of nAChRs (N-AChR), which are also sensitive to nicotine.[2][7][10][11] Electrophysiological studies on A. suum muscle cells have differentiated nAChR subtypes based on their agonist sensitivities, with the N-subtype being distinct from the L-subtype (levamisole-sensitive) and the B-subtype (bephenium-sensitive).[2][7] The N-AChR in A. suum is also a homomeric receptor composed of ACR-16 subunits.[7] However, the sensitivity of the A. suum N-AChR to Oxantel is noted to be lower than that of the O-AChR found in Trichuris.[7]

Quantitative Data on Oxantel's Activity

The following tables summarize the available quantitative data on the efficacy and potency of Oxantel against various nematode species and receptor subtypes.

Table 1: In Vitro Efficacy of Oxantel against Nematode Parasites

| Nematode Species | Assay Type | Parameter | Value | Reference |

| Trichuris muris | Motility Assay | EC50 | 4.71 mg/kg (in vivo) | [12] |

| Porphyromonas gingivalis (biofilm) | Biofilm Inhibition | IC50 | 2.2 μM | [12] |

Table 2: Pharmacological Characterization of Oxantel on Recombinant nAChRs

| Receptor Subtype | Agonist/Antagonist | Parameter | Value | Species | Expression System | Reference |

| Tsu-ACR-16-like (O-AChR) | Oxantel | Full Agonist | - | Trichuris suis | Xenopus oocytes | [9] |

| Tsu-ACR-16-like (O-AChR) | Pyrantel | Partial Agonist | - | Trichuris suis | Xenopus oocytes | [9] |

| Tmu-ACR-16-like | Oxantel | Partial Agonist | - | Trichuris muris | Xenopus oocytes | [13][14] |

| Tmu-ACR-16-like | Acetylcholine | Agonist | similar potency to Oxantel | Trichuris muris | Xenopus oocytes | [13][14] |

| Tmu-ACR-16-like | Epibatidine | Partial Agonist | higher potency than ACh | Trichuris muris | Xenopus oocytes | [13][14] |

| Tmu-ACR-16-like | Pyrantel | Minor Response | - | Trichuris muris | Xenopus oocytes | [13][14] |

| Asu-unc-38:Asu-unc-29 (5:1) | Oxantel | Agonist | Responsive | Ascaris suum | Xenopus oocytes | [15] |

| Asu-unc-38:Asu-unc-29 (1:5) | Oxantel | Agonist | No Response | Ascaris suum | Xenopus oocytes | [15] |

Experimental Protocols

The identification and characterization of Oxantel's molecular targets have been achieved through a combination of molecular biology, electrophysiology, and in vivo assays.

Identification and Cloning of the O-AChR Subunit

The ACR-16-like subunit from Trichuris suis and Trichuris muris was identified through bioinformatic approaches, leveraging sequence homology to known nAChR subunits from other nematodes, such as Caenorhabditis elegans.[7][13][14] The full-length cDNA of the subunit was then cloned for subsequent functional expression.

Heterologous Expression in Xenopus laevis Oocytes

A key technique for characterizing the function of ion channels is their expression in a heterologous system, such as the oocytes of the African clawed frog, Xenopus laevis.

-

cRNA Injection: Capped RNA (cRNA) encoding the nematode nAChR subunit of interest (e.g., Tsu-ACR-16-like) is synthesized in vitro and microinjected into mature Xenopus oocytes.

-

Incubation: The oocytes are incubated for several days to allow for the translation and assembly of the receptor subunits into functional channels on the oocyte membrane.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology: This technique is used to measure the ion flow through the expressed channels in response to the application of drugs.[8][13][14]

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set level.

-

The oocyte is perfused with a saline solution, and various concentrations of agonists (e.g., Oxantel, acetylcholine) are applied.

-

The current required to maintain the clamped voltage reflects the ion flow through the activated channels, providing a direct measure of receptor function.

-

Dose-response curves can be generated to determine parameters like EC50 (half-maximal effective concentration).

-

In Vivo Functional Assays in Caenorhabditis elegans

The free-living nematode C. elegans serves as a powerful model organism to study the in vivo effects of anthelmintics and their targets.[7]

-

Generation of Transgenic Worms: Transgenic C. elegans strains are created to express the parasitic nematode nAChR subunit (e.g., Tsu-ACR-16-like) in their body wall muscles.[7] This is typically achieved by microinjecting a DNA construct containing the gene of interest under the control of a muscle-specific promoter (e.g., myo-3).[7]

-

Motility Assays: The sensitivity of these transgenic worms to Oxantel is then compared to that of wild-type worms.[7] This is often done using motility assays where the movement of the worms is quantified after exposure to different concentrations of the drug. A significant increase in paralysis or reduction in motility in the transgenic worms compared to the wild-type indicates that the expressed receptor is a functional target of the drug.

Visualizations

Signaling Pathway of Oxantel Action

The following diagram illustrates the molecular mechanism of action of Oxantel at the nematode neuromuscular junction.

Caption: Oxantel's mechanism of action leading to spastic paralysis.

Experimental Workflow for O-AChR Characterization

This diagram outlines the logical flow of experiments used to identify and validate the O-AChR as a primary target of Oxantel.

Caption: Workflow for identifying and validating Oxantel's target.

Conclusion and Future Directions

The identification of the O-AChR as a highly sensitive target of Oxantel in Trichuris species represents a significant advancement in our understanding of anthelmintic selectivity. This knowledge explains the narrow-spectrum efficacy of Oxantel and opens new avenues for rational drug design. Future research should focus on:

-

High-throughput screening: Utilizing the identified O-AChR in high-throughput screening assays to discover novel and more potent molecules with specific activity against whipworms.

-

Structural biology: Determining the high-resolution structure of the O-AChR, both alone and in complex with Oxantel, to elucidate the molecular basis of its high affinity and selectivity. This will be invaluable for structure-based drug design.

-

Resistance mechanisms: Investigating potential mechanisms of resistance to Oxantel, including mutations in the acr-16-like gene, to anticipate and mitigate future challenges in parasite control.

-

Exploring other Clade I nematodes: Characterizing the nAChRs in other medically and veterinary important Clade I nematodes to determine if the O-AChR is a conserved target within this clade.

This in-depth understanding of Oxantel's primary molecular targets provides a solid foundation for the development of next-generation anthelmintics to combat parasitic nematode infections.

References

- 1. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes | PLOS Pathogens [journals.plos.org]

- 2. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiology of Ascaris muscle and anti-nematodal drug action | Parasitology | Cambridge Core [cambridge.org]

- 5. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Functional Characterization of the Oxantel-Sensitive Acetylcholine Receptor from Trichuris muris - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]

The Effect of Oxantel on Nicotinic Acetylcholine Receptors: A Technical Guide

Abstract

Oxantel, a tetrahydropyrimidine derivative, is a narrow-spectrum anthelmintic agent highly effective against whipworm (Trichuris spp.) infections.[1][2][3] Its mechanism of action is centered on its interaction with nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial for neuromuscular transmission. In parasitic nematodes, Oxantel acts as a potent agonist, particularly on a novel, specific nAChR subtype, leading to spastic paralysis and expulsion of the worm.[2][4][5][6] Conversely, in mammals, Oxantel exhibits a more complex role as a subtype-selective allosteric modulator of neuronal nAChRs. This technical guide provides an in-depth review of the current understanding of Oxantel's effects on both nematode and mammalian nAChRs, presenting key quantitative data, experimental methodologies, and signaling pathways.

Mechanism of Action in Parasitic Nematodes

The primary anthelmintic effect of Oxantel is achieved by inducing a state of spastic paralysis in the target parasite, which is subsequently expelled from the host.[1][2] This effect is mediated by its action as a cholinergic agonist at the nematode's neuromuscular junction.

The O-AChR: A Preferential Target in Trichuris spp.

Research has identified a novel nAChR subtype in whipworms that is preferentially activated by Oxantel, leading to its designation as the "O-AChR" subtype.[3][4][6][7][8]

-

Molecular Identity: The O-AChR is a homomeric receptor composed of five ACR-16-like subunits.[3][4][7] This receptor is distinctive and appears to be specific to Clade I parasitic nematodes, which includes Trichuris and Trichinella.[8]

-

Pharmacological Profile: In the pig whipworm, Trichuris suis, Oxantel acts as a full agonist on the recombinant Tsu-ACR-16-like receptor, inducing robust ion currents.[4][6][7][8][9] In contrast, on the ACR-16-like receptor from the mouse model parasite, Trichuris muris, Oxantel acts as a partial agonist with a potency similar to the native ligand, acetylcholine (ACh).[3] This highlights potential species-specific pharmacological differences at the receptor level.[3]

-

Significance: The high sensitivity of this unique O-AChR to Oxantel, compared to its low sensitivity to other classic nicotinic agonists, likely explains the drug's narrow spectrum and high efficacy against whipworm infections.[1][4]

Action on Other Nematode nAChRs

In other nematodes, such as Ascaris suum, nAChRs are pharmacologically classified into different subtypes. Oxantel is characterized as an agonist for the N-subtype (Nicotine-sensitive) receptor, which is distinct from the L-subtype (Levamisole-sensitive) targeted by drugs like levamisole and pyrantel.[5][10] However, its effect on the A. suum ACR-16 homomeric receptor is described as small but significant.[1][4][6][7]

Caption: Oxantel signaling at the nematode neuromuscular junction.

Data Presentation: Oxantel's Effect on Nematode nAChRs

| Receptor Subtype | Organism | Effect | Quantitative Data (pA2 Value) | Reference |

| N-subtype AChR | Ascaris suum | Agonist | Paraherquamide: 6.58, 2-desoxyparaherquamide: 5.39, Methyllycaconitine: 7.01 | [10] |

| O-AChR (Tsu-ACR-16-like) | Trichuris suis | Full Agonist | Not Applicable | [4][6][7] |

| O-AChR (Tmu-ACR-16-like) | Trichuris muris | Partial Agonist | Potency similar to ACh | [3] |

| N-AChR (ACR-16) | Ascaris suum | Weak Agonist | Small but significant effect | [1][4][6][7] |

Allosteric Modulation of Mammalian nAChRs

In contrast to its role as a direct agonist in nematodes, Oxantel acts as an allosteric modulator of mammalian neuronal nAChRs, meaning it binds to a site distinct from the ACh binding site to influence receptor activity.[11][12] This interaction is highly subtype-selective.

-

Positive Allosteric Modulation (PAM) of α3β2 nAChRs: Oxantel potentiates the current responses evoked by ACh at α3β2 receptors.[11][12][13] It acts as a PAM, increasing the efficacy of the native ligand.

-

Negative Allosteric Modulation (NAM) of α4β2 nAChRs: Conversely, Oxantel inhibits ACh-evoked currents at α4β2 receptors, acting as a NAM.[11][12][13]

-

Binding Site: Mutational analysis has located the modulator binding sites for these effects to the β(+)/α(−) interface pockets, which are homologous to the orthosteric agonist sites found at the α(+)/β(−) interfaces.[11][13][14]

This dual modulatory activity makes Oxantel a valuable pharmacological tool for differentiating between nAChR subtypes in research settings.

Caption: Logical diagram of Oxantel's selective modulation of mammalian nAChRs.

Data Presentation: Modulatory Effects of Oxantel on Mammalian nAChRs

| Receptor Subtype | Effect | EC50 | Emax (Relative to ACh alone) | Reference |

| α3β2 | Positive Allosteric Modulator (PAM) | 3.9 μM | 1.98 | [11][12] |

| α4β2 | Negative Allosteric Modulator (NAM) | 200 μM | 0.75 | [11][12] |

Data Presentation: Inhibitory Concentrations of Oxantel

| Target | Organism/System | IC50 | Reference |

| α7 nAChR | Human (in vitro binding) | 3.48 μM | [3] |

| nAChRs | Rat (whole brain membranes) | 33 μM | [3] |

| Larvae (L4 stage) | Trichuris muris | 3.9 μM | [3] |

Key Experimental Protocols

The characterization of Oxantel's effects on nAChRs relies on several key experimental techniques.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This is the cornerstone technique for functionally characterizing ligand-gated ion channels like nAChRs expressed in a heterologous system.[3][11][12]

Methodology:

-

Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog.

-

cRNA Preparation: The cDNA encoding the specific nAChR subunits of interest (e.g., T. suis ACR-16-like, or human α3 and β2) is transcribed into complementary RNA (cRNA).

-

Microinjection: A defined amount of the cRNA is injected into the cytoplasm of the oocytes.

-

Incubation & Expression: The oocytes are incubated for 2-5 days to allow for the translation of the cRNA and the assembly and insertion of functional nAChR channels into the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (typically -60 to -80 mV).

-

Solutions containing agonists (like ACh) and/or modulators (like Oxantel) are perfused over the oocyte.

-

-

Data Acquisition: The resulting inward flow of positive ions (current) through the opened nAChR channels is recorded by the amplifier.

-

Analysis: The current responses are analyzed to determine parameters such as potency (EC50), efficacy (Imax), and the nature of modulation.

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

Ascaris suum Muscle Contraction Assay

This classical pharmacology technique is used to classify the subtype selectivity of cholinergic anthelmintics.[10]

Methodology:

-

Preparation: A muscle flap is dissected from an adult A. suum worm.

-

Mounting: The muscle strip is mounted in an organ bath containing a physiological saline solution and connected to a force transducer.

-

Drug Application: Known concentrations of agonists (e.g., Oxantel, nicotine, pyrantel) are added to the bath to induce muscle contraction.

-

Antagonist Challenge: The assay is repeated in the presence of various concentrations of specific antagonists.

-

Analysis: The ability of an antagonist to block the contraction caused by an agonist is measured. This data is used to calculate pA2 values, which provides a quantitative measure of antagonist potency and helps classify the receptor subtype being activated by the agonist.[10]

Conclusion

Oxantel exhibits a fascinating dual pharmacology at nicotinic acetylcholine receptors. Its potent and selective agonism at a unique ACR-16-like homomeric receptor (the O-AChR) in whipworms is the foundation of its clinical efficacy as a narrow-spectrum anthelmintic. In parallel, its subtype-selective allosteric modulation of mammalian neuronal nAChRs—potentiating α3β2 while inhibiting α4β2—establishes it as a valuable chemical probe for neuropharmacological research. This detailed understanding of its molecular interactions is critical for the development of new anthelmintic strategies and for the exploration of nAChR function in the nervous system.

References

- 1. researchgate.net [researchgate.net]

- 2. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms | PLOS Pathogens [journals.plos.org]

- 3. Functional Characterization of the Oxantel-Sensitive Acetylcholine Receptor from Trichuris muris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Oxantel is an N-type (methyridine and nicotine) agonist not an L-type (levamisole and pyrantel) agonist: classification of cholinergic anthelmintics in Ascaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Oxantel Pamoate Solubility and Preparation for In Vitro Assays

Introduction

Oxantel pamoate is a tetrahydropyrimidine derivative and an anthelmintic agent effective against intestinal worms, particularly the whipworm Trichuris trichiura.[1][2][3] It functions as a specific and potent agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[2][4] This activation leads to a spastic paralysis of the worm, facilitating its expulsion from the host's gastrointestinal tract.[1][3] Due to its low systemic bioavailability and local action within the gut, it is a subject of renewed interest for treating soil-transmitted helminthiasis.[1][3] This document provides detailed information on the solubility of Oxantel pamoate and protocols for its preparation for use in various in vitro research applications.

Physicochemical Properties and Solubility

Oxantel pamoate is a light yellow crystalline powder.[5] It is generally characterized by poor solubility in aqueous solutions and methanol, but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5]

Table 1: Solubility of Oxantel Pamoate in Various Solvents

| Solvent | Solubility | Concentration (Molar) | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 165.38 mM | Use fresh, non-moisture-absorbing DMSO. | [6] |

| Dimethyl Sulfoxide (DMSO) | 41.67 mg/mL | 68.92 mM | Ultrasonic assistance may be required. | [7] |

| Dimethylformamide (DMF) | Soluble | Not Specified | --- | [5] |

| Water | < 0.1 mg/mL | Not Specified | Considered very poorly soluble or insoluble.[5][7] | [5][7] |

| Methanol | Very poor solubility | Not Specified | --- | [5] |

Mechanism of Action

Oxantel pamoate exerts its anthelmintic effect by acting as a selective agonist on a novel subtype of nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes.[2][4] Binding of Oxantel to these receptors causes prolonged activation and depolarization of the muscle cell membrane. This sustained stimulation leads to an excitatory blockage, resulting in a spastic paralysis of the worm, which is then expelled from the host.[1]

Caption: Mechanism of action of Oxantel pamoate on nematode nAChRs.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM Oxantel pamoate stock solution in DMSO.

Materials:

-

Oxantel pamoate powder (Molecular Weight: 604.65 g/mol )[4]

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)[7]

Procedure:

-

Weighing: Accurately weigh 60.47 mg of Oxantel pamoate powder and place it into a sterile vial.

-

Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the vial. This will yield a final concentration of approximately 100 mM (or 60.47 mg/mL).

-

Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, use an ultrasonic water bath for 10-15 minutes to facilitate dissolution.[7]

-

Sterilization (Optional): If required for the assay, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light and moisture.[7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for a typical in vitro experiment.

Materials:

-

100 mM Oxantel pamoate stock solution in DMSO (from Protocol 1)

-

Sterile cell culture medium or assay buffer (e.g., PBS, RPMI)

-

Sterile polypropylene tubes

Procedure:

-

Intermediate Dilution: Prepare an intermediate dilution from the 100 mM stock. For example, add 10 µL of the 100 mM stock solution to 990 µL of culture medium to create a 1 mM solution. Vortex gently to mix. Note: The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent toxicity.

-

Serial Dilutions: Perform serial dilutions from the 1 mM intermediate solution to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM solution to 990 µL of culture medium.

-

Final Application: Add the prepared working solutions to your assay plates (e.g., cell cultures, parasite cultures). Ensure a vehicle control (medium with the same final concentration of DMSO) is included in the experimental design.

Caption: Experimental workflow for preparing Oxantel pamoate solutions.

In Vitro Efficacy Data

Oxantel pamoate has demonstrated significant activity in various in vitro models, particularly against Trichuris species.

Table 2: Summary of Reported In Vitro Activity

| Assay Type | Organism / Cell Line | Endpoint | Value | Source |

| Viability Assay | Trichuris muris (L4 larvae) | IC₅₀ | 2.35 µg/mL (3.9 µM) | [1] |

| Receptor Binding Assay | Human α7 nAChR | IC₅₀ | 3.48 µM | [1] |

| Receptor Binding Assay | Rat α7 nAChR | IC₅₀ | 33.0 µM | [1] |

| Biofilm Formation Assay | P. gingivalis | IC₅₀ | 2.2 µM | [7] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

References

- 1. Preclinical and Clinical Characteristics of the Trichuricidal Drug Oxantel Pamoate and Clinical Development Plans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical and Clinical Characteristics of the Trichuricidal Drug Oxantel Pamoate and Clinical Development Plans: A Review [repository.soilwise-he.eu]

- 4. toku-e.com [toku-e.com]

- 5. dndi.org [dndi.org]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Protocol for Determining Oxantel Efficacy in Caenorhabditis elegans Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxantel is a narrow-spectrum anthelmintic effective against whipworms (Trichuris spp.). Unlike broad-spectrum anthelmintics, wild-type Caenorhabditis elegans (N2 strain) exhibit low sensitivity to oxantel. However, heterologous expression of the ACR-16-like nicotinic acetylcholine receptor (nAChR) subunit from Trichuris suis in C. elegans confers heightened sensitivity, making this transgenic model a valuable tool for studying oxantel's efficacy and mechanism of action. This document provides detailed protocols for testing oxantel efficacy in both wild-type and transgenic C. elegans models, focusing on motility-based assays.

Data Presentation

A summary of quantitative data on oxantel's efficacy is presented below. These findings highlight the differential sensitivity between wild-type and transgenic C. elegans strains.

| Parameter | C. elegans Strain | Oxantel Concentration | Incubation Time | Effect | Reference |

| Motility Inhibition | Wild-type (N2) | 500 µM | 24 hours | 30% decrease in motility | [1] |

| Motility Inhibition | Transgenic (expressing T. suis ACR-16-like receptor) | 500 µM | 24 hours | 80% decrease in motility | [1] |

| EC50 | Xenopus oocytes expressing T. suis ACR-16-like receptor | 9.48 ± 1.15 µM | N/A | Electrophysiological response | [2][3] |

Signaling Pathway of Oxantel in Susceptible Nematodes

Oxantel acts as a potent agonist of a specific subtype of nicotinic acetylcholine receptors (nAChRs) found in susceptible nematodes like Trichuris suis. In transgenic C. elegans expressing the T. suis ACR-16-like receptor, oxantel binds to these receptors on body wall muscle cells. This binding mimics the effect of acetylcholine but with a more sustained action. The activation of the nAChR, a ligand-gated ion channel, leads to an influx of cations (primarily Na+ and Ca2+) into the muscle cell. This influx causes depolarization of the muscle cell membrane, leading to hypercontraction of the muscles. The sustained contraction results in spastic paralysis, ultimately leading to the expulsion of the parasite from the host.

Oxantel signaling pathway in susceptible nematode muscle cells.

Experimental Workflow

The general workflow for assessing oxantel efficacy in C. elegans involves several key stages, from strain preparation to data analysis. This process ensures reproducible and quantifiable results.

General experimental workflow for oxantel efficacy testing.

Experimental Protocols

1. C. elegans Strain Maintenance and Synchronization

-

Strains:

-

Wild-type: C. elegans Bristol N2

-

Transgenic: C. elegans expressing the T. suis ACR-16-like receptor under a muscle-specific promoter (e.g., myo-3).

-

-

Maintenance: Maintain strains on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

-

Synchronization:

-

Wash gravid adult worms from NGM plates using M9 buffer.

-

Treat with a bleach/NaOH solution to dissolve the adults, leaving the eggs intact.

-

Wash the eggs several times with M9 buffer to remove the bleach solution.

-

Allow eggs to hatch in M9 buffer overnight with gentle shaking to obtain a synchronized population of L1 larvae.

-

2. Manual Motility (Thrashing) Assay

This assay measures the frequency of body bends in liquid.

-

Materials:

-

Synchronized L4 or young adult worms

-

M9 buffer

-

96-well flat-bottom microtiter plates

-

Oxantel stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Microscope

-

-

Protocol:

-

Transfer a single synchronized worm into a well of a 96-well plate containing a defined volume of M9 buffer (e.g., 100 µL).

-

Add oxantel to achieve the desired final concentration. Include a vehicle control (e.g., DMSO) group.

-

Incubate the plate for the desired duration (e.g., 24 hours) at 20°C.

-

Place the plate on the microscope and allow the worm to acclimate for 1 minute.

-

Count the number of thrashes (a complete side-to-side movement of the body) for a set period (e.g., 30 seconds or 1 minute).

-

Repeat for a statistically significant number of worms per condition (e.g., n=30).

-

3. Automated Motility Assay

This high-throughput method uses an automated system to track and quantify worm movement.

-

Materials:

-

Synchronized L4 larvae

-

K saline (51 mM NaCl, 32 mM KCl) or M9 buffer

-

96-well flat-bottom microtiter plates

-

Oxantel stock solution

-

Automated motility tracker (e.g., WMicrotracker™)

-

-

Protocol:

-

Dispense a small volume of K saline or M9 buffer containing a set number of synchronized L4 worms (e.g., 60 worms in 80 µL) into each well of a 96-well plate.[4]

-

Measure the basal movement for a short period (e.g., 30 minutes) to normalize the data.

-

Add oxantel solution to each well to reach the final desired concentrations in a final volume (e.g., 100 µL). Include vehicle controls.

-

Place the plate in the automated motility tracker and record movement over a set period (e.g., 18-24 hours) at regular intervals.

-

The software will generate data on motility, which can be used to determine the percentage of inhibition and to calculate EC50 values from a dose-response curve.

-

4. Data Analysis

-

Manual Thrashing Assay: Calculate the mean number of thrashes per minute for each condition. Determine the percentage of motility inhibition relative to the vehicle control.

-

Automated Motility Assay: Use the software's output to determine the mean activity over time for each condition. Normalize the data to the basal reading and the vehicle control.

-

Dose-Response Analysis: Plot the percentage of motility inhibition against the logarithm of the oxantel concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between experimental groups. A p-value of < 0.05 is typically considered statistically significant.

References

- 1. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms | PLOS Pathogens [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Oxantel in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxantel is a broad-spectrum anthelmintic agent effective against various nematode infections. Accurate quantification of Oxantel in biological matrices is crucial for pharmacokinetic studies, residue analysis, and drug efficacy assessment. These application notes provide detailed protocols for the determination of Oxantel in biological samples using High-Performance Liquid Chromatography (HPLC) and guidance for the development of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Mechanism of Action of Oxantel

Oxantel exerts its anthelmintic effect by acting as a cholinergic agonist, specifically targeting nicotinic acetylcholine receptors (nAChRs) in nematodes. This interaction leads to the opening of ion channels, causing an influx of cations and subsequent depolarization of the muscle cell membrane. The resulting excessive muscle contraction leads to spastic paralysis of the worm, which is then expelled from the host's gastrointestinal tract.

Caption: Signaling pathway of Oxantel's anthelmintic action.

Analytical Methods and Protocols

Two primary analytical techniques are detailed for the quantification of Oxantel: a validated HPLC-UV method and a developmental guide for an LC-MS/MS method based on the analysis of a structurally similar compound, Pyrantel.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for the quantification of Oxantel Pamoate in pharmaceutical formulations and can be adapted for biological sample analysis with appropriate sample clean-up.[1]

Experimental Protocol

Caption: Experimental workflow for HPLC-UV analysis of Oxantel.

1. Sample Preparation (General Guideline for Plasma/Serum):

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

Instrument: Agilent Technologies 1100 series or equivalent.[1]

-

Column: Reversed-phase C18 column (4.6 x 150 mm, 5 µm particle size).[1]

-

Mobile Phase: Acetonitrile:Methanol:20 mM Phosphate Buffer (pH 4.5 with 0.2% Triethylamine) in a ratio of 12:3:85 (v/v/v).[1]

-

Flow Rate: 1.5 mL/min.[1]

-

Injection Volume: 50 µL.[1]

-

Detection: UV at 295 nm.[1]

-

Internal Standard: Paracetamol can be used as an internal standard.[1]

Quantitative Data Summary (Based on Pharmaceutical Analysis):

| Parameter | Value | Reference |

| Linearity Range | 2 - 40 µg/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Precision (RSD%) | < 1% | [1] |

| Accuracy (Recovery %) | 99.9% - 101.1% | [1] |

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - Method Development Guide

Experimental Protocol (Adapted for Oxantel)

Caption: Experimental workflow for UPLC-MS/MS analysis of Oxantel.

1. Sample Preparation (from Dog Plasma): [2]

-

To 100 µL of plasma, add the internal standard solution.

-

Add 50 µL of 1 M ammonia solution and 50 µL of DMF, then vortex.

-

Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 rpm for 7 minutes.

-

Transfer the supernatant to a new tube.

-

To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge.

-

Combine the supernatants and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of acetonitrile:water (1:1, v/v) and 500 µL of acetonitrile:water (2:8, v/v).

-

Filter through a 0.22 µm filter before injection.

2. UPLC-MS/MS Conditions (Starting Point for Optimization):

-

Instrument: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

A gradient elution will likely be required. A starting point could be a linear gradient from 10% to 90% B over several minutes.[2]

-

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Volume: 5 µL.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: These need to be determined by infusing a standard solution of Oxantel into the mass spectrometer. Based on the structure of Oxantel (MW: 218.28), the precursor ion [M+H]⁺ would be approximately m/z 219.2. Product ions would need to be identified through fragmentation experiments. For the analogous compound Pyrantel (MW: 206.3), the MRM transition is m/z 207.1 > 150.[2]

Anticipated Quantitative Performance (Based on Pyrantel Analysis in Plasma):

| Parameter | Expected Value | Reference (for Pyrantel) |

| Linearity Range | 4 - 240 ng/mL | [2] |

| Correlation Coefficient (r²) | > 0.99 | [2] |

| Precision (RSD%) | < 15% | [2] |

| Accuracy (Recovery %) | 90% - 110% | [2] |

Summary and Comparison of Methods

| Feature | HPLC-UV | UPLC-MS/MS |

| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. |

| Selectivity | Moderate; relies on chromatographic retention time. | High; based on retention time and specific mass-to-charge ratios. |

| Sensitivity | Generally in the µg/mL range.[1] | High; typically in the ng/mL range.[2] |

| Sample Preparation | Can be simpler, though clean-up is still necessary for biological matrices. | Often requires more rigorous clean-up to minimize matrix effects.[2] |

| Instrumentation | Widely available and less complex. | More specialized and requires expertise in mass spectrometry. |

| Application | Suitable for quality control of pharmaceutical formulations and potentially for high-concentration pharmacokinetic studies. | Ideal for bioanalysis, residue monitoring, and pharmacokinetic studies requiring low detection limits. |

Conclusion

The choice of analytical method for the quantification of Oxantel in biological samples will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided HPLC-UV protocol offers a validated starting point, while the UPLC-MS/MS method development guide, based on a closely related compound, provides a clear path for establishing a highly sensitive and selective analytical procedure for Oxantel in biological matrices. It is imperative to perform a full method validation for any adapted or newly developed method according to regulatory guidelines.

References

Application Notes and Protocols for Determining Oxantel's Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxantel is an anthelmintic drug primarily used in veterinary and human medicine to treat intestinal worm infections.[1] Its mechanism of action in parasites involves targeting nicotinic acetylcholine receptors, leading to paralysis and expulsion of the worms.[1] As with any therapeutic agent, understanding its potential cytotoxic effects on host cells is crucial for safety assessment and identifying potential new therapeutic applications. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of Oxantel in mammalian cell lines.

The described assays will assess key indicators of cellular health, including metabolic activity, plasma membrane integrity, and the induction of apoptosis (programmed cell death). By following these standardized protocols, researchers can obtain reliable and reproducible data to determine the cytotoxic profile of Oxantel.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of Oxantel using a multi-assay approach.

Caption: General experimental workflow for assessing Oxantel's cytotoxicity.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described cytotoxicity assays.

Table 1: Effect of Oxantel on Cell Viability (MTT Assay)

| Oxantel Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.22 ± 0.07 | 97.6 |

| 10 | 1.15 ± 0.09 | 92.0 |

| 25 | 0.98 ± 0.06 | 78.4 |

| 50 | 0.63 ± 0.05 | 50.4 |

| 100 | 0.31 ± 0.04 | 24.8 |

| 200 | 0.15 ± 0.03 | 12.0 |

Table 2: Effect of Oxantel on Membrane Integrity (LDH Release Assay)

| Oxantel Concentration (µM) | LDH Release (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |

| 0 (Vehicle Control) | 0.12 ± 0.02 | 0 |

| 1 | 0.13 ± 0.03 | 1.2 |

| 10 | 0.18 ± 0.04 | 7.1 |

| 25 | 0.35 ± 0.05 | 27.4 |

| 50 | 0.68 ± 0.07 | 66.7 |

| 100 | 1.12 ± 0.09 | 119.0 |

| 200 | 1.55 ± 0.11 | 170.2 |

| Maximum LDH Release | 0.96 ± 0.06 | 100 |

| Culture Medium Background | 0.10 ± 0.01 | - |

Table 3: Induction of Apoptosis by Oxantel (Annexin V-FITC/PI Staining)

| Oxantel Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 10 | 92.1 ± 2.5 | 4.8 ± 1.1 | 3.1 ± 0.7 |

| 25 | 80.5 ± 3.2 | 12.3 ± 1.5 | 7.2 ± 1.0 |

| 50 | 55.7 ± 4.1 | 28.9 ± 2.2 | 15.4 ± 1.8 |

| 100 | 28.3 ± 3.8 | 45.1 ± 3.1 | 26.6 ± 2.5 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Oxantel stock solution

-

MTT solution (5 mg/mL in sterile PBS)[3]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Oxantel in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of Oxantel. Include a vehicle control (medium with the same concentration of solvent used to dissolve Oxantel).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is a marker of cytotoxicity.[5]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Oxantel stock solution

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with varying concentrations of Oxantel and incubate for the desired time.

-

Prepare control wells:

-

Vehicle control (untreated cells)

-

Maximum LDH release control (cells treated with lysis buffer provided in the kit)

-

Culture medium background control (medium without cells)[6]

-

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.[7]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Mammalian cell line of interest

-

6-well plates

-

Oxantel stock solution

-

Annexin V-FITC Apoptosis Detection Kit (commercially available)

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of Oxantel for the desired duration.

-

Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Hypothetical Signaling Pathway for Oxantel-Induced Cytotoxicity

In the absence of specific data on Oxantel's cytotoxic mechanism in mammalian cells, a generalized pathway for drug-induced apoptosis is presented. This hypothetical model suggests that Oxantel, at cytotoxic concentrations, could induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Caption: Hypothetical intrinsic apoptosis pathway induced by Oxantel.

These protocols and application notes provide a comprehensive framework for researchers to investigate the cytotoxic potential of Oxantel. The use of multiple, complementary assays will ensure a thorough and reliable assessment of its effects on cell health.

References

- 1. Preclinical and Clinical Characteristics of the Trichuricidal Drug Oxantel Pamoate and Clinical Development Plans: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. cyrusbio.com.tw [cyrusbio.com.tw]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. LDH Cytotoxicity Assay [bio-protocol.org]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nacalai.com [nacalai.com]

Application Notes and Protocols for Establishing a Dose-Response Curve of Oxantel in Trichuris muris

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a dose-response curve for the anthelmintic drug Oxantel against the murine whipworm, Trichuris muris. This document outlines the necessary protocols for in vivo and in vitro assays, data analysis, and includes key quantitative data from established studies.

Introduction

Trichuris muris, a natural intestinal nematode of mice, serves as an excellent laboratory model for studying human trichuriasis, an infection caused by Trichuris trichiura. The development of effective anthelmintics requires a thorough understanding of their dose-dependent efficacy. Oxantel, a tetrahydropyrimidine derivative, has demonstrated significant trichuricidal properties.[1][2] Establishing a precise dose-response curve is a critical step in the preclinical development and optimization of Oxantel-based therapies. These protocols detail the methodologies to determine key parameters such as the 50% effective dose (ED50) in vivo and the 50% inhibitory concentration (IC50) in vitro.

Quantitative Data Summary

The following tables summarize the dose-response data for Oxantel against T. muris from published literature.

Table 1: In Vivo Efficacy of Oral Oxantel Pamoate Against T. muris in Mice [3][4]

| Oral Dose (mg/kg) | Worm Burden Reduction (WBR) (%) | Worm Expulsion Rate (WER) (%) |

| 1 | 0 | 1.5 |

| 2.5 | 13.5 | 24.3 |

| 5 | 81.1 | 78.2 |

| 10 | 92.5 | 88.4 |

Table 2: In Vivo and In Vitro Potency of Oxantel Against T. muris

| Parameter | Value | Notes |

| In Vivo ED50 | 4.7 mg/kg[3][5][6] | Orally administered Oxantel pamoate in T. muris-infected mice. |

| In Vivo ED50 | 4.0 mg/kg[1] | Orally administered Oxantel pamoate in T. muris-infected mice. |

| In Vitro IC50 | 2.35 µg/mL (L4 larvae)[1] | Corresponds to 3.9 µM, following a 72-hour incubation. |

| In Vitro IC50 | 0.05 µg/mL (L1 larvae)[7][8] | Determined via a motility assay after 24 hours of incubation. |

Experimental Protocols

Trichuris muris Life Cycle Maintenance

A foundational requirement for these assays is the continuous maintenance of the T. muris life cycle in the laboratory to ensure a consistent supply of infectious eggs.

Protocol 1: T. muris Life Cycle Maintenance

-

Infection of Mice: Infect susceptible mouse strains (e.g., AKR/J) with approximately 200-400 embryonated T. muris eggs via oral gavage.[9]

-

Egg Collection: At 32-35 days post-infection, collect feces from infected mice.[9]

-

Egg Isolation: Process the feces to isolate the T. muris eggs. This typically involves homogenization, sieving, and a series of washes and centrifugations.

-

Embryonation: Culture the isolated eggs in slightly acidic water at room temperature for at least eight weeks to allow for embryonation.[10] Monitor the development of the first-stage larvae (L1) within the eggs microscopically.[10]

-

Storage: Store the embryonated eggs in the dark at 4°C until needed for infection.

In Vivo Dose-Response Assay

This protocol determines the efficacy of orally administered Oxantel in reducing worm burden in T. muris-infected mice.

Protocol 2: In Vivo Assay

-

Animal Model: Use a susceptible mouse strain (e.g., C57BL/6 or AKR/J), typically 6-8 weeks old.

-

Infection: Infect mice with approximately 200 embryonated T. muris eggs by oral gavage.[9]

-

Treatment: At day 40 post-infection, check for the presence of eggs in the stool to confirm infection.[3][4] On day 41, administer a single oral dose of Oxantel pamoate suspended in an appropriate vehicle (e.g., 10% Tween 80 in 70% ethanol and water).[3] Test a range of doses (e.g., 1, 2.5, 5, and 10 mg/kg) and include a vehicle control group.[3][4]

-

Worm Expulsion: Collect and count any worms expelled in the feces for 72 hours post-treatment.[3][4]

-

Worm Burden Assessment: At 7 days post-treatment, euthanize the mice and dissect the cecum and proximal colon.[3][4] Collect and count the remaining adult worms.

-

Data Analysis:

-

Worm Burden Reduction (WBR %): [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

-

Worm Expulsion Rate (WER %): [(Mean number of expelled worms in treated group) / (Mean number of expelled worms in treated group + Mean number of remaining worms in treated group)] x 100

-

ED50 Calculation: Use a suitable statistical software (e.g., GraphPad Prism, R) to perform a non-linear regression analysis on the dose-response data to calculate the ED50.

-

In Vitro Dose-Response Assay